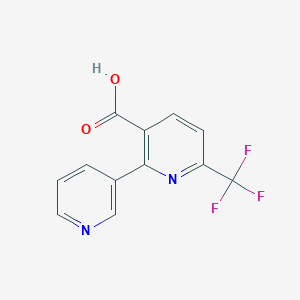

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid

描述

属性

IUPAC Name |

2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(11(18)19)10(17-9)7-2-1-5-16-6-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFKHXFGLCDWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Procedure:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Chlorination of dihydroxy-3-cyano-4-trifluoromethylpyridine | POCl₃, 110°C, 0.5 hr | Produces 2,6-dichloropyridine intermediate |

| 2 | Hydrolysis to nicotinic acid | NaOH, ethanol, reflux, pH adjustment | Yields the target nicotinic acid |

This approach is detailed in patent CN101851193A, where chlorination with POCl₃ at elevated temperatures is used to generate chloropyridine intermediates, which are then hydrolyzed to the acid form.

Synthesis via Nitrile Intermediates and Oxidation

- Formation of nitrile intermediates : Using cyanoacetamide and trifluoroacetoacetate derivatives to cyclize into pyridine rings.

- Oxidation of nitriles to acids : Employing oxidants such as potassium permanganate or other strong oxidizing agents to convert nitrile groups into carboxylic acids.

Example Procedure:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclization of cyanoacetamide with trifluoroacetoacetate | KOH, reflux | Produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine |

| 2 | Chlorination with POCl₃ | POCl₃, 110°C, 0.5 hr | Converts dihydroxy derivative into chloropyridine |

| 3 | Hydrolysis to nicotinic acid | NaOH, ethanol, reflux | Final product: 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid |

This route is elaborated in patent CN101851193A, emphasizing the cyclization of raw materials into heterocyclic intermediates followed by chlorination and hydrolysis.

Vapor-Phase Fluorination and Chlorination

- Utilizes a fluidized-bed reactor for fluorination and chlorination steps.

- Sequential chlorination of methyl groups on pyridine, followed by nuclear chlorination, yields trifluoromethylated pyridine derivatives.

Process outline:

| Step | Description | Conditions | Comments |

|---|---|---|---|

| Fluorination | Chlorination of methyl group | Chlorination at controlled temperature | Produces trifluoromethyl pyridine |

| Nuclear chlorination | Ring chlorination | Elevated temperature, catalyst | Yields 2,5- or 2,3,5-trifluoromethyl pyridines |

This method, referenced in recent literature, offers high selectivity and is suitable for large-scale production.

Summary of Key Data and Reaction Conditions

Research Findings and Industrial Implications

Research indicates that:

- The chlorination-oxidation route offers good control over regioselectivity and is adaptable to industrial processes.

- Multi-step cyclization and oxidation methods provide high purity but may involve more complex reaction setups.

- Vapor-phase fluorination is promising for large-scale synthesis, leveraging continuous flow reactors for high throughput and selectivity.

Safety and economic considerations favor methods that avoid harsh conditions like -50°C sodium hydride reactions, favoring chlorination and hydrolysis steps under milder conditions.

化学反应分析

Types of Reactions

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

科学研究应用

Antiviral Properties

Research indicates that derivatives of nicotinic acid, including this compound, exhibit promising antiviral activities. Notably, it has shown efficacy against HIV by inhibiting reverse transcriptase-associated RNase H functions. The compound acts as an allosteric inhibitor in viral replication processes, making it a candidate for further development in antiviral therapies .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. It interacts with various molecular targets, enhancing its effectiveness against bacterial strains through mechanisms that remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| Antiviral | HIV | Inhibition of reverse transcriptase | |

| Antimicrobial | Bacterial strains | Interaction with cell membranes |

Case Study: HIV Research

In a study focused on HIV-1 replication, derivatives of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid were tested for their ability to inhibit RNase H function. The results indicated that certain derivatives could block polymerase functions even in the presence of mutations associated with resistance to traditional non-nucleoside inhibitors . This positions the compound as a promising lead for developing new antiviral agents.

Agrochemical Applications

The trifluoromethylpyridine moiety is increasingly utilized in agrochemicals for pest protection. Compounds similar to this compound have been integrated into various formulations aimed at enhancing crop protection against pests and diseases .

Table 2: Agrochemical Products Containing Trifluoromethylpyridine

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine | Herbicide |

| Other TFMPs | Various derivatives | Pest control |

作用机制

The mechanism of action of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Substituent Variations in Nicotinic Acid Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid | C₁₂H₇F₃N₂O₂ | 268.20 | 1214335-49-5 | Pyridin-3-yl (2-position), CF₃ (6-position) |

| 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid | C₁₃H₇F₄NO₂ | 285.20 | 1214325-96-8 | 2-Fluorophenyl (2-position), CF₃ (6-position) |

| 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid | C₁₂H₇F₃N₂O₂ | 268.20 | 200273-59-2 | Pyridin-4-yl (2-position), CF₃ (6-position) |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 231291-22-8 | CF₃ (6-position) |

| 2-Amino-6-(trifluoromethyl)nicotinic acid | C₇H₅F₃N₂O₂ | 206.12 | 890302-02-0 | Amino (2-position), CF₃ (6-position) |

Key Observations :

- Substituent Effects: Pyridinyl vs. Fluorophenyl: Fluorophenyl-substituted analogs (e.g., 2-(2-fluorophenyl)-6-(trifluoromethyl)nicotinic acid) have higher molecular weights (~285.20 g/mol) due to the bulkier aromatic ring, which may reduce solubility compared to the pyridin-3-yl derivative . Positional Isomerism: The pyridin-4-yl isomer (CAS: 200273-59-2) shares the same molecular formula as the target compound but differs in the pyridine substitution position. Amino vs. Pyridinyl: The amino-substituted analog (CAS: 890302-02-0) has a lower molecular weight (206.12 g/mol) and increased basicity due to the NH₂ group, which could enhance solubility in acidic environments .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Pyridin-3-yl substituents may enhance interactions with biological targets (e.g., kinases, GPCRs) through hydrogen bonding, whereas fluorophenyl groups prioritize hydrophobic interactions . The amino-substituted analog (CAS: 890302-02-0) could serve as a precursor for prodrugs due to its reactive NH₂ group .

生物活性

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the pyridine ring and the trifluoromethyl group enhances its binding affinity and specificity towards these targets, modulating several biochemical pathways. This compound has been shown to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in neurotransmission and neuroprotection .

Biological Activity Profiles

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and potential anticancer properties.

Antimicrobial Activity

The compound has demonstrated activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in the table below:

| Pathogen | MIC (µM) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| S. agalactiae | 75 |

| K. pneumoniae | 100 |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .

Antiviral Activity

In studies focused on HIV-1 reverse transcriptase (RT), derivatives of this compound have been identified as dual inhibitors active against viral replication. For instance, one derivative exhibited an IC₅₀ value of 14 µM against RNase H function, showcasing its potential as an antiviral agent . The mechanism involves allosteric inhibition of both polymerase and RNase H functions, providing a promising lead for new therapeutic strategies against HIV.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Neuroprotection : A study demonstrated that compounds with similar structures enhanced cognitive function in animal models by modulating α7 nAChRs, suggesting potential applications in neurodegenerative diseases .

- Antitumor Activity : Research on related trifluoromethylpyridines indicated promising antitumor effects, with some compounds showing significant inhibition of cancer cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are crucial for receptor interactions. Comparative studies with similar compounds have shown that modifications to the pyridine ring can either enhance or diminish biological activity.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。